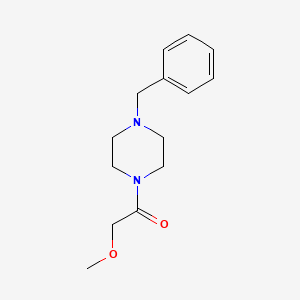
3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid
Vue d'ensemble
Description
3-(3-tert-Butyl-5-amino-1H-pyrazol-1-yl)benzoic acid, also known as 3-TBAPA, is an aromatic pyrazole derivative that is used as a synthetic reagent in the laboratory. It is a white crystalline solid with a molecular weight of 238.3 g/mol and a melting point of 136-138 °C. 3-TBAPA is used in a variety of applications, including synthesis of compounds, purification of organic compounds, and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Molecular Structure and Supramolecular Architecture
Studies have shown the significance of various derivatives of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid in understanding hydrogen-bonded supramolecular structures. For instance, derivatives of this compound have been linked through hydrogen bonds into chains, sheets, and three-dimensional frameworks, offering insights into the molecular assembly and potential applications in crystal engineering and design (Portilla et al., 2007).
Reactivity and Synthesis
The compound and its related structures play a crucial role as intermediates in synthetic routes for the development of targeted molecules. For example, tert-butyl derivatives have been used as intermediates in the synthesis of mTOR-targeted PROTAC molecules, showcasing the utility of these compounds in medicinal chemistry and drug development (Zhang et al., 2022).
Hydrogen Bonding and Interaction Studies
Research has also explored the hydrogen-bonded chains and aggregates formed by 3-tert-butyl-5-amino-1H-pyrazol-1-yl derivatives. These studies contribute to our understanding of molecular interactions and the design of new materials with specific properties (Abonía et al., 2007).
Novel Synthesis Approaches
Innovative synthetic methods have been developed to create novel derivatives of pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid derivatives in generating biologically relevant heterocycles. This underscores the compound's role in advancing synthetic organic chemistry (Quiroga et al., 2007).
NMR Crystallography and Drug Molecule Analysis
The compound has been utilized in groundbreaking work involving NMR powder crystallography for the determination of drug molecule structures, marking a significant advancement in analytical techniques for molecular characterization (Baias et al., 2013).
Propriétés
IUPAC Name |
3-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-5-9(7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUJJVCUIDFKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Aminomethyl-spiro[2.4]heptane-1-carboxylic acid methyl ester](/img/structure/B3151945.png)




![Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide](/img/structure/B3151980.png)


![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)

